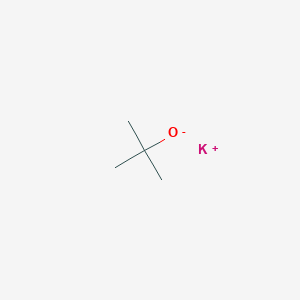

potassium;2-methylpropan-2-olate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNYRYFBWFDTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Potassium 2-Methylpropan-2-olate: A Technical Guide for Laboratory Professionals

An in-depth guide to the synthesis, purification, and handling of potassium 2-methylpropan-2-olate (B8740672) (potassium tert-butoxide), tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the most common laboratory-scale synthetic methods, detailed experimental protocols, and critical safety considerations.

Introduction

Potassium 2-methylpropan-2-olate, commonly known as potassium tert-butoxide (KOtBu), is a non-nucleophilic, strong base with wide applications in organic synthesis.[1] Its sterically hindered nature makes it an ideal reagent for promoting elimination reactions, particularly favoring the formation of the less substituted (Hofmann) product.[2] It is also extensively used in deprotonation, condensation, and isomerization reactions.[3][4] While commercially available, its high reactivity and sensitivity to moisture often necessitate in situ preparation or purification of older samples for optimal performance in sensitive applications.[5] This guide details the foundational method for its preparation from potassium metal and anhydrous tert-butanol (B103910).

Synthetic Approaches and Data

The primary and most accessible method for the synthesis of potassium tert-butoxide on a laboratory scale is the reaction of metallic potassium with anhydrous tert-butanol.[5][6] An alternative, though less common, approach involves the use of potassium hydride. The choice of method depends on the availability of reagents and the specific requirements of the subsequent application.

Reaction Parameters

The reaction between potassium metal and tert-butanol is typically carried out in an inert atmosphere to prevent the reaction of potassium with atmospheric moisture and oxygen. The reaction is exothermic and produces hydrogen gas, requiring careful control of the addition of potassium.

| Parameter | Condition | Notes |

| Reactants | Potassium metal, Anhydrous tert-butanol | Purity of reagents is critical for high yield and product quality. |

| Solvent | tert-Butanol (serves as both reactant and solvent) | Anhydrous conditions are essential. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with air and moisture. |

| Temperature | Gentle heating to initiate, then self-sustaining | The reaction is exothermic. |

| Reaction Time | Until all potassium has reacted | Typically several hours, dependent on scale. |

Purification Methods

Crude potassium tert-butoxide can be purified to remove unreacted starting materials and byproducts such as potassium hydroxide. Sublimation is a highly effective method for obtaining very pure material.[7]

| Method | Conditions | Purity |

| Sublimation | 220 °C at 1 mmHg[8][9] | High purity, free from non-volatile impurities.[7] |

| Recrystallization | Tetrahydrofuran/pentane at -20 °C[9] | Can yield a crystalline product. |

| Washing & Drying | Washing with a non-polar solvent (e.g., hexane) followed by vacuum drying | Removes soluble impurities. |

Experimental Protocols

The following protocol is a detailed procedure for the synthesis of potassium tert-butoxide from potassium metal and anhydrous tert-butanol, adapted from established methods.[6]

Materials and Equipment

-

Reagents:

-

Potassium metal

-

Anhydrous tert-butanol

-

Anhydrous heptane (B126788) (for slurry)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Distillation apparatus

-

Ice bath

-

Synthesis Procedure

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a nitrogen or argon inlet. The system is flushed with the inert gas to ensure an anhydrous and oxygen-free environment.

-

Reaction Initiation: Anhydrous tert-butanol is charged into the flask. Small, clean pieces of potassium metal are cautiously added to the tert-butanol. The reaction mixture may require gentle heating to initiate the reaction, which is indicated by the evolution of hydrogen gas.

-

Reaction Progression: The reaction is stirred and proceeds as the potassium metal dissolves. The reaction is exothermic and the rate should be controlled by the rate of potassium addition and external cooling if necessary. The reaction is complete when all the potassium has reacted.

-

Isolation of Crude Product: After the reaction is complete, the reflux condenser is replaced with a distillation apparatus. Excess tert-butanol is removed by distillation.

-

Preparation of Slurry: Once crystals of potassium tert-butoxide begin to form, dry heptane is added to the mixture. Distillation is continued until the head temperature reaches approximately 98°C, ensuring the removal of the remaining tert-butanol.[6] The resulting slurry is then cooled in an ice bath.

Purification by Sublimation

-

Apparatus Setup: The crude potassium tert-butoxide is placed in a sublimation apparatus.

-

Sublimation: The apparatus is heated to approximately 220°C under a high vacuum (e.g., <1 mmHg).[8][9] The purified potassium tert-butoxide will sublime and deposit on a cold finger or the cooler parts of the apparatus.

-

Collection: After sublimation is complete, the apparatus is cooled to room temperature under vacuum. The system is then carefully backfilled with an inert gas before collecting the purified crystalline product.

Safety and Handling

Potassium Metal:

-

Highly reactive and pyrophoric. Reacts violently with water, releasing flammable hydrogen gas.[10]

-

Must be handled under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[10]

-

A Class D fire extinguisher for combustible metals should be readily available.[10]

tert-Butanol:

-

Flammable liquid and vapor.

-

Causes skin and eye irritation.

-

Should be handled in a well-ventilated area.

Potassium tert-Butoxide:

-

Corrosive and causes severe skin burns and eye damage.

-

Reacts violently with water.

-

Hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.

Visualizations

The following diagrams illustrate the key processes in the synthesis and purification of potassium tert-butoxide.

Caption: Experimental workflow for the synthesis and purification of potassium tert-butoxide.

Caption: Logical flow from starting materials to the final purified product.

References

- 1. Potassium tert-butoxide synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. KTB/PTB (POTASSIUM TERT-BUTOXIDE) - Ataman Kimya [atamanchemicals.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Properties and Structure of Potassium Tert-Butoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tert-butoxide (KOtBu) is a cornerstone reagent in organic synthesis, prized for its role as a strong, non-nucleophilic base. Its sterically hindered nature, conferred by the bulky tert-butyl group, allows for selective deprotonation without competing nucleophilic substitution reactions, a property that has been exploited in a vast array of chemical transformations. This technical guide provides a comprehensive overview of the core properties, structure, and experimental methodologies associated with potassium tert-butoxide, tailored for professionals in research and development.

Core Properties at a Glance

Potassium tert-butoxide is a white to off-white solid that is highly reactive, particularly with water and atmospheric moisture.[1] Its utility in organic synthesis is largely dictated by its physical and chemical characteristics, which are summarized below.

Data Presentation: Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of potassium tert-butoxide.

| Property | Value | Units | Notes and Conditions |

| Molecular Formula | C₄H₉KO | - | - |

| Molecular Weight | 112.21 | g/mol | - |

| Appearance | White to off-white crystalline solid/powder | - | Hygroscopic |

| Melting Point | 256 - 258 | °C | Decomposes |

| Boiling Point | Sublimes at 220 | °C | at 1 mmHg |

| Density | 0.910 - 1.19 | g/cm³ | At 20 °C |

| pKa of Conjugate Acid | ~17-19 | - | In H₂O |

| Solubility in THF | 25.0 | g/100 g | At 25-26 °C |

| Solubility in Diethyl Ether | 4.34 | g/100 g | At 25-26 °C |

| Solubility in Hexane | 0.27 | g/100 g | At 25-26 °C |

| Water Solubility | Reacts violently | - | Hydrolyzes to form potassium hydroxide (B78521) and tert-butanol (B103910) |

Spectroscopic Data

| Spectroscopy | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | D₂O | ~1.25 ppm (singlet) | -(CH₃)₃ |

| ¹³C NMR | D₂O | Not specified | -(CH₃)₃ and -C(CH₃)₃ |

| FT-IR | KBr Disc | ~2970, ~1360, ~1200, ~980, ~920 | C-H stretch, C-H bend, C-O stretch, C-C stretch |

Structure of Potassium Tert-Butoxide

In the solid state and in non-polar solvents, potassium tert-butoxide exists as a tetrameric cubane-type cluster.[2] This structure persists even in the gas phase. In more polar, coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO), the tetramer can be disrupted to form more reactive, monomeric species.

Visualization of Chemical Structures

Caption: Tetrameric and Monomeric Forms of KOtBu.

Experimental Protocols

Given the air and moisture sensitivity of potassium tert-butoxide, all experimental procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon), typically within a glovebox.

Synthesis of Potassium Tert-Butoxide

A common laboratory-scale synthesis involves the reaction of metallic potassium with anhydrous tert-butanol.[2]

Materials:

-

Anhydrous tert-butanol

-

Potassium metal

-

Anhydrous heptane (B126788) (or other inert, high-boiling solvent)

-

Nitrogen or argon gas for inert atmosphere

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser is charged with anhydrous tert-butanol under a positive pressure of nitrogen.

-

Clean potassium metal, cut into small pieces, is cautiously added to the tert-butanol. The reaction is exothermic and produces hydrogen gas.

-

After all the potassium has reacted, the excess tert-butanol is removed by distillation.

-

Anhydrous heptane is added, and the distillation is continued until the head temperature reaches the boiling point of heptane, ensuring the removal of all tert-butanol.

-

The resulting slurry of potassium tert-butoxide in heptane is cooled, and the solid product can be isolated.

Characterization Techniques

Melting Point Determination

The melting point is determined using a capillary method with a standard melting point apparatus. The sample must be loaded into the capillary tube in a glovebox to prevent decomposition from atmospheric moisture.

Single-Crystal X-ray Diffraction

The definitive tetrameric cubane-type cluster structure is determined by single-crystal X-ray diffraction.

-

Crystal Growth: Suitable single crystals are grown by slow cooling of a saturated solution of potassium tert-butoxide in a suitable solvent system (e.g., THF/pentane) at low temperatures.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head under an inert atmosphere.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas and irradiated with monochromatic X-rays to collect the diffraction pattern.

NMR Spectroscopy

-

Sample Preparation: In a glovebox, dissolve approximately 10-20 mg of potassium tert-butoxide in a suitable deuterated solvent (e.g., DMSO-d₆ or THF-d₈) in an NMR tube. The tube must be sealed to prevent contamination.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled pulse experiment is used.

Infrared (IR) Spectroscopy

-

Sample Preparation: In a glovebox, prepare a mull of the solid potassium tert-butoxide with Nujol or prepare a KBr pellet.

-

Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a scan range of 4000-400 cm⁻¹.

Applications in Organic Synthesis: E2 Elimination

A primary application of potassium tert-butoxide is in promoting E2 elimination reactions. Due to its steric bulk, it preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene (the Hofmann product).

Workflow and Mechanism of E2 Elimination

The following diagrams illustrate the experimental workflow for a typical E2 elimination and the detailed reaction mechanism.

Caption: Experimental Workflow for E2 Elimination.

Caption: Mechanism of E2 Elimination with KOtBu.

References

An In-Depth Technical Guide to Potassium 2-Methylpropan-2-olate (Potassium tert-butoxide)

CAS Number: 865-47-4

This technical guide provides a comprehensive overview of potassium 2-methylpropan-2-olate (B8740672), commonly known as potassium tert-butoxide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety and handling, and its applications in organic synthesis. This document includes detailed experimental protocols for key reactions and visual representations of reaction mechanisms and workflows.

Chemical and Physical Properties

Potassium 2-methylpropan-2-olate is a strong, non-nucleophilic base widely used in organic chemistry.[1][2] Its sterically bulky tert-butoxide anion makes it particularly useful for promoting elimination reactions over substitution reactions.[3] It is a colorless solid that is commercially available, but due to its high reactivity and moisture sensitivity, it is often prepared in situ.[3]

Quantitative Physicochemical Data

The key physical and chemical properties of potassium 2-methylpropan-2-olate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 865-47-4 | [4] |

| Molecular Formula | C₄H₉KO | [4] |

| Molecular Weight | 112.21 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 256-258 °C (decomposes) | [5] |

| Boiling Point | Sublimes | [3] |

| Density | 0.910 g/cm³ at 20 °C | [5] |

| pKa of Conjugate Acid (tert-butanol) | ~17 in H₂O | [3] |

Solubility Data

The solubility of potassium 2-methylpropan-2-olate in various organic solvents is crucial for its application in synthesis. It is highly soluble in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO).[5]

| Solvent | Solubility ( g/100 g solvent at 25 °C) | Reference(s) |

| Tetrahydrofuran (THF) | 25.0 | [5] |

| Diethyl ether | 4.34 | [5] |

| Toluene | 2.27 | [5] |

| Hexane | 0.27 | [5] |

Safety and Handling

Potassium 2-methylpropan-2-olate is a hazardous substance that requires careful handling in a controlled laboratory environment.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable Solids | H228: Flammable solid |

| Self-heating substances and mixtures | H252: Self-heating in large quantities; may catch fire |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

This data is compiled from multiple sources and should be confirmed with the latest Safety Data Sheet (SDS).

Handling and Storage Precautions

-

Handling: Always handle potassium 2-methylpropan-2-olate in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[5] It is highly hygroscopic and reacts violently with water; therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[5]

Applications in Organic Synthesis

Potassium 2-methylpropan-2-olate is a versatile reagent in organic synthesis, primarily utilized for its strong basicity and steric hindrance.

Dehydrohalogenation Reactions

Due to its bulky nature, potassium tert-butoxide is an excellent choice for promoting E2 elimination reactions, often leading to the formation of the less substituted (Hofmann) alkene product.

Williamson Ether Synthesis

While its steric bulk can favor elimination, potassium tert-butoxide can be used in the Williamson ether synthesis to deprotonate alcohols, especially when a strong, non-nucleophilic base is required.[7][8]

Intramolecular Cyclization Reactions

It is a powerful tool for initiating intramolecular cyclization reactions by forming carbanions or enolates that undergo subsequent intramolecular nucleophilic attack.[9][10]

Dieckmann Condensation

Potassium tert-butoxide is an effective base for the Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-keto esters.[1][2][4][11]

Experimental Protocols

The following are detailed methodologies for key experiments involving potassium 2-methylpropan-2-olate. All procedures should be carried out by trained personnel in a suitable laboratory setting, adhering to all safety precautions.

General Reaction Setup under Inert Atmosphere

Caption: General workflow for setting up a reaction under an inert atmosphere.

Protocol for Dehydrohalogenation of 2-Bromobutane (B33332)

This protocol describes the E2 elimination of 2-bromobutane to yield a mixture of butene isomers, favoring the Hofmann product.

Reagents and Equipment:

-

2-Bromobutane

-

Potassium tert-butoxide

-

Anhydrous tert-butanol (B103910)

-

Flame-dried round-bottom flask with a reflux condenser and magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Set up the flame-dried round-bottom flask under an inert atmosphere.

-

Add anhydrous tert-butanol to the flask.

-

Add potassium tert-butoxide to the solvent with stirring.

-

Add 2-bromobutane to the mixture.

-

Heat the reaction mixture to reflux and maintain for the desired reaction time, monitoring by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., pentane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 3. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]

- 9. Potassium tert-butoxide promoted intramolecular arylation via a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scienceinfo.com [scienceinfo.com]

The Role of Potassium tert-Butoxide as a Non-Nucleophilic Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium tert-butoxide (KOtBu) is a cornerstone reagent in modern organic synthesis, prized for its potent basicity coupled with minimal nucleophilicity. This unique combination stems from its sterically demanding structure, making it an indispensable tool for a variety of chemical transformations where proton abstraction is desired without competing nucleophilic attack. This technical guide provides an in-depth exploration of the principles governing its reactivity, quantitative data for comparative analysis, detailed experimental protocols, and visual diagrams to elucidate its mechanistic pathways.

Core Concepts: Steric Hindrance and Basicity

Potassium tert-butoxide's distinct reactivity profile is a direct consequence of the bulky tert-butyl group attached to the oxygen atom.[1][2] This arrangement creates significant steric hindrance around the negatively charged oxygen, physically obstructing it from approaching and attacking electrophilic centers, such as the carbon atom in an SN2 reaction.[3][4][5] While it is a poor nucleophile, its ability to function as a strong base remains uncompromised. The tert-butoxide anion is a powerful proton acceptor, readily removing acidic protons from a wide range of substrates.[1][3]

The strength of a base is related to the pKa of its conjugate acid. The conjugate acid of the tert-butoxide anion is tert-butanol (B103910). With a pKa of approximately 16.5 to 19, tert-butanol is a very weak acid, signifying that its conjugate base, tert-butoxide, is a strong base.[6][7][8] The electron-donating nature of the three methyl groups in the tert-butyl group further concentrates the negative charge on the oxygen atom, enhancing its proton-abstracting capability.[9] However, the bulky nature of this group hinders solvation of the ion, making it more reactive and thus a stronger base compared to less hindered alkoxides like ethoxide or methoxide.[3]

Quantitative Data: A Comparative Overview

The basicity of an alkoxide is inversely related to the acidity (pKa) of its parent alcohol. A higher pKa for the alcohol corresponds to a stronger alkoxide base. The steric bulk also plays a crucial role in its nucleophilicity.

| Alkoxide | Parent Alcohol | pKa of Parent Alcohol | Steric Hindrance | General Character |

| Potassium Methoxide | Methanol | ~15.5[7] | Low | Strong Base/Good Nucleophile |

| Potassium Ethoxide | Ethanol (B145695) | ~16[6][7] | Low | Strong Base/Good Nucleophile |

| Potassium Isopropoxide | Isopropanol | ~17[6][7] | Moderate | Strong Base/Nucleophile |

| Potassium tert-Butoxide | tert-Butanol | ~19 [6][7] | High | Strong Base/Poor Nucleophile |

This difference in properties is pivotal in directing reaction pathways. For instance, in elimination reactions of alkyl halides, less hindered bases like potassium ethoxide typically yield the more substituted, thermodynamically stable Zaitsev product. In contrast, the steric bulk of potassium tert-butoxide favors the abstraction of the least sterically hindered proton, leading to the formation of the less substituted Hofmann product.[4][8][10]

| Substrate | Base | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) |

| 2-Bromo-2-methylbutane | KOtBu | 72 | 28 |

| 2-Bromo-2-methylbutane | KOEt | 30 | 70 |

| (Data sourced from representative examples)[4] |

Key Applications and Experimental Protocols

Potassium tert-butoxide is a versatile reagent employed in a multitude of reactions, including eliminations, deprotonations, condensations, and ether syntheses.[1][10][11]

Dehydrohalogenation (E2 Elimination)

Potassium tert-butoxide is the reagent of choice for promoting E2 elimination reactions, particularly when the formation of the less substituted alkene (Hofmann product) is desired.[4][10]

Experimental Protocol: Dehydrobromination of 1-Bromo-2-methylpropane (B43306)

-

Objective: To synthesize 2-methyl-1-propene via an E2 elimination reaction.

-

Reagents:

-

1-Bromo-2-methylpropane (13.7 g, 0.1 mol)

-

Potassium tert-butoxide (13.5 g, 0.12 mol)

-

Anhydrous tert-butanol (100 mL)

-

-

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-bromo-2-methylpropane in 80 mL of anhydrous tert-butanol.[1]

-

Add the potassium tert-butoxide to the solution in a single portion.[1]

-

Heat the mixture to reflux with continuous stirring for 1 hour.[1]

-

After the reaction is complete, cool the mixture in an ice bath.[1]

-

Carefully quench the reaction by adding 50 mL of cold water.[1]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it twice with 25 mL portions of water.[1]

-

Dry the organic layer over anhydrous calcium chloride.[1]

-

Distill the dried liquid to collect the product, 2-methyl-1-propene. Note that the product is a gas at room temperature and should be collected in a cold trap.[1] The expected yield is approximately 91%.[1]

-

Aldol (B89426) Condensation

In aldol condensations, potassium tert-butoxide serves as a strong base to efficiently generate enolates from ketones or aldehydes, initiating the carbon-carbon bond formation.[3]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

-

Objective: To synthesize a chalcone derivative via a Claisen-Schmidt condensation.

-

Reagents:

-

Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

-

Acetophenone (B1666503) (1 mmol)

-

Potassium tert-butoxide (1.1 mmol)

-

-

Procedure:

-

In a clean, dry mortar, combine the acetophenone (1 mmol) and the aromatic aldehyde (1 mmol).[3]

-

Add potassium tert-butoxide (1.1 mmol) to the mixture.[3]

-

Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The reaction is often monitored by a change in color or consistency.[3]

-

After grinding, add ice-cold water to the mortar to precipitate the product.[3]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from 95% ethanol to obtain the purified chalcone.[3]

-

Williamson Ether Synthesis

While potassium tert-butoxide's bulkiness can be a limitation, it can be used in Williamson ether synthesis when reacting with unhindered primary alkyl halides.[12][13] The alternative, reacting a tertiary halide with a less hindered alkoxide, would strongly favor elimination.[12]

Experimental Protocol: Synthesis of tert-Butoxycyclohexane (B15481320)

-

Objective: To synthesize tert-butoxycyclohexane via Williamson ether synthesis.

-

Reagents:

-

Cyclohexyl bromide (1.0 equivalent)

-

Potassium tert-butoxide (1.1 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

-

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide in anhydrous DMF.[12]

-

With stirring, add cyclohexyl bromide dropwise to the solution at room temperature.[12]

-

Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[12]

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.[12]

-

Extract the aqueous layer three times with diethyl ether.[12]

-

Combine the organic extracts and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.[12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by fractional distillation or column chromatography.[12]

-

Visualizing the Concepts

The following diagrams, generated using Graphviz, illustrate the key principles and workflows associated with potassium tert-butoxide.

References

- 1. benchchem.com [benchchem.com]

- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. amherst.edu [amherst.edu]

- 10. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]

The Core Mechanism of Action of Potassium Tert-Butoxide in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium tert-butoxide (KOtBu) stands as a cornerstone reagent in modern organic synthesis, prized for its potent yet selective reactivity. This whitepaper delves into the fundamental mechanisms through which KOtBu exerts its influence, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing its full potential.

Core Principles: A Strong, Sterically Hindered, Non-Nucleophilic Base

Potassium tert-butoxide's utility is rooted in its unique structural and electronic properties. The chemical formula, KOC(CH₃)₃, reveals a potassium ion and a bulky tert-butoxide anion.[1] This steric hindrance, imparted by the three methyl groups surrounding the oxygen atom, is the primary determinant of its chemical behavior.[2][3] While the tert-butoxide anion is a strong base, its bulky nature impedes its ability to act as a nucleophile in many substitution reactions, a characteristic that is often exploited to favor elimination pathways.[4][5]

The high basicity of potassium tert-butoxide is evidenced by the pKa of its conjugate acid, tert-butanol (B103910), which is approximately 17-19.[1] This allows it to deprotonate a wide range of weakly acidic protons, making it a versatile tool for generating reactive intermediates.[1]

Key Mechanisms of Action

E2 Elimination Reactions: The Hofmann Selectivity

One of the most prevalent applications of potassium tert-butoxide is in promoting bimolecular elimination (E2) reactions to form alkenes from alkyl halides.[2][6] The mechanism is a concerted, one-step process where the tert-butoxide anion abstracts a β-hydrogen, leading to the simultaneous formation of a double bond and expulsion of the leaving group.[2]

A defining feature of E2 reactions mediated by potassium tert-butoxide is its propensity to yield the Hofmann product , which is the less substituted alkene.[2][5] This regioselectivity is a direct consequence of the base's steric bulk. The tert-butoxide anion preferentially attacks the most sterically accessible β-hydrogen, which is typically on the least substituted carbon atom.[2] This contrasts with smaller, unhindered bases like ethoxide or hydroxide, which favor the formation of the more thermodynamically stable, more substituted Zaitsev product .

Caption: General mechanism of an E2 elimination reaction mediated by potassium tert-butoxide.

Deprotonation Reactions: Generation of Key Intermediates

Potassium tert-butoxide's strong basicity makes it an effective reagent for a variety of deprotonation reactions, leading to the formation of crucial reactive intermediates.

In the presence of aldehydes or ketones with α-hydrogens, potassium tert-butoxide can act as a base to generate enolates.[3] These enolates are powerful nucleophiles that can participate in a range of carbon-carbon bond-forming reactions, most notably the aldol condensation .[7] The choice of potassium tert-butoxide can influence the regioselectivity of enolate formation, sometimes favoring the thermodynamic enolate.[8]

Caption: Formation of an enolate by deprotonation of a carbonyl compound with KOtBu.

Terminal alkynes possess a weakly acidic proton (pKa ≈ 25) that can be abstracted by potassium tert-butoxide.[1] This deprotonation generates a highly reactive acetylide anion, which is a potent nucleophile capable of participating in various carbon-carbon bond-forming reactions, such as alkylation and addition to carbonyl compounds.[1]

Quantitative Data

The following table summarizes key quantitative data relevant to the mechanism and application of potassium tert-butoxide.

| Parameter | Value | Significance | Reference(s) |

| pKa of tert-butanol (conjugate acid) | ~17-19 | Indicates the strong basicity of potassium tert-butoxide, enabling the deprotonation of a wide range of substrates. | [1] |

| pKa of terminal alkyne C-H bond | ~25 | The significant pKa difference between tert-butanol and terminal alkynes drives the deprotonation to form acetylide anions. | [1] |

Experimental Protocols

Dehydrohalogenation of 1-Bromo-2-methylpropane (B43306)

This protocol details the synthesis of 2-methyl-1-propene via an E2 elimination reaction.

Materials:

-

1-Bromo-2-methylpropane

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Water

-

Anhydrous calcium chloride

-

Three-necked flask, magnetic stirrer, reflux condenser, nitrogen inlet, ice bath, separatory funnel, distillation apparatus, cold trap

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 13.7 g (0.1 mol) of 1-bromo-2-methylpropane in 80 mL of anhydrous tert-butanol.[2]

-

Add 13.5 g (0.12 mol) of potassium tert-butoxide to the solution in one portion.[2]

-

Heat the mixture to reflux with stirring for 1 hour.[2]

-

Cool the reaction mixture in an ice bath.[2]

-

Carefully add 50 mL of cold water to the flask.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.[2]

-

Wash the organic layer with two 25 mL portions of water.[2]

-

Dry the organic layer over anhydrous calcium chloride.[2]

-

Distill the dried liquid, collecting the gaseous 2-methyl-1-propene product in a cold trap. The expected yield is approximately 91%.[2]

Deprotonation of a Terminal Alkyne and Addition to a Ketone

This protocol describes the in-situ generation of a potassium acetylide and its subsequent reaction with a ketone.

Materials:

-

Terminal alkyne (e.g., 1-octyne)

-

Ketone (e.g., cyclohexanone)

-

Potassium tert-butoxide

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, septum, syringes, inert gas supply (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equivalent) and the ketone (1.0-1.2 equivalents) in anhydrous DMSO.[1]

-

With stirring, add solid potassium tert-butoxide (1.1-1.2 equivalents) to the solution in one portion under a positive flow of inert gas.[1]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

-

Extract the aqueous layer three times with diethyl ether.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Aldol Condensation: Solvent-Free Synthesis of Chalcone (B49325)

This protocol provides an environmentally friendly approach to the Claisen-Schmidt condensation.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Potassium tert-butoxide

-

Mortar and pestle

-

Ice-cold water

-

95% Ethanol (B145695) for recrystallization

Procedure:

-

In a clean, dry mortar, add acetophenone (1 mmol) and the aromatic aldehyde (1 mmol).[7]

-

Add potassium tert-butoxide (1.1 mmol) to the mixture.[7]

-

Grind the mixture vigorously with the pestle for 10-15 minutes at room temperature.[7]

-

The reaction mixture will solidify. Add a small amount of ice-cold water and continue to grind to break up the solid.[7]

-

Collect the crude product by vacuum filtration, washing with additional cold water.[7]

-

Allow the crude product to air dry.[7]

-

Recrystallize the crude chalcone from a minimal amount of hot 95% ethanol to obtain the purified product.[7]

Logical Workflow for Reagent Selection

The decision to use potassium tert-butoxide in a synthetic strategy is often guided by the desired outcome. The following workflow illustrates the logical considerations for its selection.

Caption: Decision workflow for selecting potassium tert-butoxide as a reagent.

Conclusion

Potassium tert-butoxide's unique combination of strong basicity and significant steric hindrance renders it an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its ability to selectively promote Hofmann elimination and efficiently generate key reactive intermediates like enolates and acetylide anions allows for precise control over chemical transformations. A thorough understanding of its underlying mechanisms of action, as detailed in this guide, is paramount for its effective and strategic application in the synthesis of complex molecules, including those of pharmaceutical importance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. Enols and enolates - Problem 10 [quimicaorganica.org]

The Steric Hindrance Effect of Potassium Tert-Butoxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Potassium tert-butoxide (KOtBu) is a cornerstone reagent in modern organic synthesis, prized for its potent, yet sterically hindered, basicity. This unique characteristic allows for a high degree of selectivity in various chemical transformations, making it an invaluable tool for chemists, particularly in the intricate world of pharmaceutical development. This technical guide provides an in-depth exploration of the steric hindrance effect of potassium tert-butoxide, offering insights into its mechanism of action, practical applications, and quantitative data to inform experimental design.

The Core Principle: Steric Hindrance and its Implications

The defining feature of potassium tert-butoxide is the bulky tert-butyl group attached to the oxygen atom.[1] This significant steric bulk physically obstructs the oxygen atom, rendering it a poor nucleophile while maintaining its high basicity.[2][3] The pKa of its conjugate acid, tert-butanol (B103910), is approximately 17, classifying potassium tert-butoxide as a strong base capable of deprotonating even weakly acidic protons.[4][5]

This combination of high basicity and low nucleophilicity is a direct consequence of steric hindrance and dictates its reactivity profile.[6][7] Unlike smaller alkoxide bases such as sodium ethoxide, which can readily act as nucleophiles leading to substitution reactions, potassium tert-butoxide's bulkiness makes it difficult for the oxygen to approach an electrophilic carbon center.[3][8] Instead, it preferentially abstracts a proton from the most accessible position, a key factor in its synthetic utility.[8][9]

Key Applications Driven by Steric Hindrance

The steric hindrance of potassium tert-butoxide is leveraged in a multitude of organic reactions, enabling chemists to achieve specific and often otherwise inaccessible outcomes.

Elimination Reactions: The Hofmann Product Predominance

Perhaps the most well-documented application of potassium tert-butoxide is in promoting E2 elimination reactions to form alkenes.[1] Due to its large size, it preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene, known as the Hofmann product.[6][9][10] This is in stark contrast to smaller, unhindered bases that favor the formation of the more thermodynamically stable, more substituted Zaitsev alkene.[10][11] This kinetic control is a powerful tool for directing the regiochemical outcome of an elimination reaction.[10]

Regioselectivity in E2 Elimination Reactions: A Comparative Analysis

The choice of base is a critical factor in determining the product distribution in elimination reactions. The following table summarizes the quantitative product ratios for the dehydrobromination of various alkyl halides with potassium tert-butoxide compared to a smaller base, potassium ethoxide.

| Substrate | Base (1.0 M) | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) |

| 2-Bromobutane (B33332) | KOtBu | 53 | 47 |

| 2-Bromopentane | KOtBu | 66 | 34 |

| 2-Bromo-2-methylbutane | KOtBu | 72 | 28 |

| 2-Bromo-2-methylbutane | KOEt | 30 | 70 |

Data sourced from BenchChem Application Notes.[12]

// Nodes substrate [label="Alkyl Halide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Potassium\ntert-Butoxide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; transition_state [label="Transition State", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; hofmann_product [label="Hofmann Product\n(Less Substituted Alkene)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; zaitsev_product [label="Zaitsev Product\n(More Substituted Alkene)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; small_base [label="Small Base\n(e.g., EtO⁻)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];

// Edges base -> transition_state [label="Approaches least\nhindered H"]; substrate -> transition_state; transition_state -> hofmann_product [label="Major Product"]; small_base -> transition_state [label="Can approach more\nhindered H"]; transition_state -> zaitsev_product [label="Minor Product"]; } E2 Elimination: Hofmann vs. Zaitsev Product Formation.

Deprotonation and Enolate Formation

Potassium tert-butoxide is a highly effective base for the deprotonation of a wide range of substrates, including alcohols, phenols, and carbonyl compounds containing α-protons.[2] Its strong basicity ensures complete deprotonation, even with less acidic substrates.[2] In carbonyl chemistry, it is frequently used to generate enolates from ketones and esters, which are crucial intermediates in carbon-carbon bond-forming reactions such as aldol (B89426) and Claisen condensations.[2]

Other Important Transformations

Beyond elimination and deprotonation, potassium tert-butoxide finds utility in a variety of other synthetic transformations:

-

Transesterification: It serves as a catalyst for the conversion of one ester to another by deprotonating an alcohol to form a nucleophilic alkoxide.[2]

-

Williamson Ether Synthesis: By deprotonating alcohols or phenols, it generates the corresponding alkoxides or phenoxides, which can then react with alkyl halides to form ethers.[2]

-

Pharmaceutical Synthesis: Its selective reactivity is crucial in the synthesis of complex active pharmaceutical ingredients (APIs).[13][14] For example, it is used in the synthesis of Rivaroxaban, an anticoagulant, and in the preparation of a key intermediate for Ulipristal Acetate.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for key reactions utilizing potassium tert-butoxide.

Protocol 1: Dehydrohalogenation of 2-Bromobutane

This protocol describes the E2 elimination of 2-bromobutane to yield a mixture of 1-butene (B85601) (Hofmann product) and 2-butene (B3427860) (Zaitsev product).

Materials:

-

2-Bromobutane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Potassium metal

-

Water

-

Round-bottom flask, inert atmosphere setup (e.g., nitrogen or argon balloon), magnetic stirrer, heating mantle.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tert-butanol (20 mL).[15]

-

Add potassium metal (1.0 g, 25.6 mmol) in small portions to the tert-butanol. The mixture is stirred until all the potassium has reacted to form potassium tert-butoxide.[15]

-

Cool the solution to room temperature and add 2-bromobutane (2.0 g, 14.6 mmol).[15]

-

Heat the reaction mixture to 60 °C and stir for 4 hours.[15]

-

Monitor the reaction progress by gas chromatography (GC) for the disappearance of the starting material.[15]

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water (20 mL).[15]

-

The product distribution can be analyzed by GC.[15]

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; prepare_base [label="Prepare KOtBu solution\nin tert-butanol"]; add_substrate [label="Add 2-Bromobutane"]; react [label="Heat at 60°C for 4h"]; monitor [label="Monitor by GC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; quench [label="Quench with Water"]; analyze [label="Analyze Product Ratio by GC"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

// Edges start -> prepare_base; prepare_base -> add_substrate; add_substrate -> react; react -> monitor; monitor -> quench [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; quench -> analyze; analyze -> end; } Workflow for the Dehydrohalogenation of 2-Bromobutane.

Protocol 2: Aldol Condensation of Acetone (B3395972) and Benzaldehyde (B42025)

This protocol illustrates the use of potassium tert-butoxide as a base to catalyze the aldol condensation reaction.

Materials:

-

Benzaldehyde

-

Acetone

-

Potassium tert-butoxide (KOtBu)

-

Round-bottom flasks, magnetic stirrer, vacuum filtration apparatus.

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (2.12 g, 20 mmol) and acetone (0.58 g, 10 mmol) in ethanol (20 mL).[15]

-

In a separate flask, prepare a solution of potassium tert-butoxide (0.22 g, 2 mmol) in ethanol (10 mL).[15]

-

Slowly add the potassium tert-butoxide solution to the aldehyde/ketone mixture with stirring at room temperature. A precipitate should form within a few minutes.[15]

-

Stir the reaction for 30 minutes.[15]

-

Collect the solid product by vacuum filtration and wash with cold ethanol.[15]

Protocol 3: Synthesis of Benzyl (B1604629) tert-Butyl Ether

This protocol demonstrates the Williamson ether synthesis using potassium tert-butoxide to generate the alkoxide nucleophile.

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butanol

-

Potassium tert-butoxide (KOtBu)

-

Benzyl bromide

-

Saturated aqueous NH₄Cl

-

Flame-dried round-bottom flask, inert atmosphere setup, magnetic stirrer, reflux condenser.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (30 mL) and tert-butanol (3.7 g, 50 mmol).[15]

-

Cool the solution to 0 °C and add potassium tert-butoxide (5.6 g, 50 mmol) portion-wise.[15]

-

Stir the mixture at room temperature for 30 minutes.[15]

-

Add benzyl bromide (7.7 g, 45 mmol) dropwise to the solution.[15]

-

Heat the reaction to reflux for 12 hours.[15]

-

Monitor the reaction by thin-layer chromatography (TLC).[15]

-

After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.[15]

Conclusion

The steric hindrance of potassium tert-butoxide is a powerful and versatile tool in the arsenal (B13267) of the modern organic chemist. Its ability to act as a strong, non-nucleophilic base enables a wide range of selective transformations that are critical in academic research and the pharmaceutical industry. By understanding the fundamental principles of its reactivity and having access to reliable experimental protocols, researchers and drug development professionals can effectively harness the unique properties of this indispensable reagent to construct complex molecules with precision and efficiency.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]

- 4. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]

- 5. Potassium t-Butoxide [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. brainly.com [brainly.com]

- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the pKa of Potassium tert-Butoxide's Conjugate Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity, represented by the pKa value, of tert-butanol (B103910), the conjugate acid of the vital chemical reagent, potassium tert-butoxide. An understanding of this fundamental property is critical for professionals in organic synthesis, materials science, and pharmaceutical development, as it directly influences reaction mechanisms, equilibrium positions, and the selection of appropriate bases. This document will delve into the reported pKa values, the factors influencing these measurements, and the experimental methodologies for their determination.

Quantitative Data Summary

The acidity of an alcohol is quantified by its acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa. A lower pKa value signifies a stronger acid. For tert-butanol, the conjugate acid of potassium tert-butoxide, a range of pKa values has been reported in the literature, with the variation primarily attributable to the solvent system in which the measurement was conducted. The following table summarizes the key physicochemical properties of tert-butanol, including its various reported pKa values.

| Property | Value | Source |

| Chemical Name | tert-Butyl alcohol, 2-Methyl-2-propanol | [1] |

| Molecular Formula | (CH₃)₃COH | [2] |

| Molecular Weight | 74.12 g/mol | [2] |

| Appearance | Colorless liquid or solid | [2] |

| Melting Point | 25-26 °C | [2] |

| Boiling Point | 82-83 °C | [2] |

| Density | 0.775 g/mL | [2] |

| pKa (in Water) | 16.54 | [1][2] |

| pKa (in Water) | ~18.0 | [3] |

| pKa (in Water) | ~17 | [4] |

| pKa (General/Unspecified) | 19.2 | [5] |

| pKa (at 25°C) | 19 | [6] |

| pKa Range (General) | 16-18 | [7] |

| pKa Range (General) | 15-20 | [8] |

The variation in reported pKa values underscores the significant impact of the surrounding medium on acidity. In aqueous solutions, the pKa of tert-butanol is generally cited to be around 16.5 to 18.[1][2][3][4] However, in non-aqueous solvents, where the bulky tert-butoxide anion is less effectively solvated, the apparent basicity of the alkoxide increases, leading to a higher pKa for its conjugate acid.[5] The gas-phase acidity of alcohols shows a different trend, with tert-butanol being more acidic than less substituted alcohols due to the polarizability of the alkyl groups.[4] However, in solution, solvation effects dominate, leading to the reversal of this trend.[3][4]

Experimental Protocols for pKa Determination

The determination of pKa values is a cornerstone of physical organic chemistry. Various experimental techniques can be employed, with the choice often depending on the properties of the analyte and the desired solvent system.

Potentiometric Titration

Potentiometric titration is a widely used and classical method for determining pKa values.[9][10]

Methodology:

-

Solution Preparation: A solution of the alcohol (e.g., tert-butanol) of a known concentration is prepared in the desired solvent (e.g., water, DMSO, or an aqueous-organic mixture).

-

Titration: A standardized solution of a strong base (e.g., sodium hydroxide) is incrementally added to the alcohol solution.

-

pH Measurement: The pH of the solution is monitored after each addition of the titrant using a calibrated pH electrode.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of the titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the alcohol and its conjugate base (the alkoxide) are equal.

Spectroscopic Methods (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for pKa determination, particularly in non-aqueous solvents where traditional pH measurements can be challenging.[9][11]

Methodology using Chemical Shift Imaging (CSI):

-

Sample Preparation: A series of solutions containing the analyte (e.g., tert-butanol) and a suitable indicator with a known pKa are prepared across a range of pH values. Alternatively, a concentration gradient can be established.[11]

-

NMR Data Acquisition: ¹H NMR spectra are acquired for each sample. The chemical shifts of specific protons on the analyte and the indicator molecule that are sensitive to the protonation state are monitored.

-

Data Analysis: The change in chemical shift as a function of pH is used to construct a titration curve. The pKa can then be calculated by fitting the data to the Henderson-Hasselbalch equation. Chemical shift imaging (CSI) allows for the determination of pKa in a single experiment by creating a pH gradient within the NMR tube.[11]

Logical Relationships in Acidity

The acidity of tert-butanol is governed by the stability of its conjugate base, the tert-butoxide ion. The following diagram illustrates the deprotonation equilibrium and the key factors influencing it.

Caption: Deprotonation equilibrium of tert-butanol and influencing factors.

The electron-donating inductive effect of the three methyl groups destabilizes the negative charge on the oxygen atom of the tert-butoxide ion. Furthermore, the steric bulk of the tert-butyl group hinders the solvation of the alkoxide, making it less stable in solution compared to less hindered alkoxides like ethoxide.[3][5] These factors contribute to tert-butanol being a weaker acid than primary and secondary alcohols in solution.[7]

References

- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 2. t-Butanol [commonorganicchemistry.com]

- 3. Video: Acidity and Basicity of Alcohols and Phenols [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. tert-Butanol CAS#: 75-65-0 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. homework.study.com [homework.study.com]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Potassium 2-Methylpropan-2-olate in THF and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-methylpropan-2-olate (B8740672), commonly known as potassium tert-butoxide (KOtBu), is a non-nucleophilic strong base pivotal to a myriad of organic transformations. Its efficacy in synthesis is fundamentally linked to its solubility within the chosen reaction medium. This technical guide provides a comprehensive overview of the solubility of potassium tert-butoxide in tetrahydrofuran (B95107) (THF) and other common organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow, designed to assist researchers in optimizing their synthetic methodologies.

Introduction

Potassium tert-butoxide is a cornerstone reagent in organic chemistry, widely employed for deprotonation, elimination, and isomerization reactions.[1] The choice of solvent is a critical parameter that dictates the solubility, and consequently, the reactivity and steric accessibility of the base. A thorough understanding of its solubility profile is therefore essential for reaction design, optimization of yields, and ensuring reproducibility. This guide aims to provide a detailed technical resource on the solubility of potassium tert-butoxide in various organic solvents, with a particular focus on THF, a commonly used solvent for reactions involving this base.

Quantitative Solubility Data

The solubility of potassium tert-butoxide is significantly influenced by the polarity of the solvent. It generally exhibits higher solubility in polar aprotic solvents. The following table summarizes the quantitative solubility of potassium tert-butoxide in several common organic solvents.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Molarity (approx. M) |

| Tetrahydrofuran (THF) | C₄H₈O | 25.0[1][2][3][4] | 25-26[2] | ~2.2[2] |

| Diethyl Ether | (C₂H₅)₂O | 4.34[1][2][3][4] | 25-26[2] | ~0.52[2] |

| Toluene (B28343) | C₇H₈ | 2.27[1][2][4] | 25-26[2] | |

| Hexane | C₆H₁₄ | 0.27[1][4] | 25[4] | |

| tert-Butanol | C₄H₁₀O | 17.8[4] | 25[4] | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[1][5] | ||

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[1] |

Factors Influencing Solubility

Several factors can impact the solubility of potassium tert-butoxide:

-

Solvent Polarity: As evidenced by the data, polar aprotic solvents like THF are most effective at dissolving potassium tert-butoxide.[2]

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. While comprehensive temperature-dependent solubility data is not widely published, this general principle is expected to apply.

-

Structural Aggregation: In the solid state and in non-polar solvents, potassium tert-butoxide exists as a tetrameric cubane-type cluster.[3] The ability of a solvent to break down this cluster is a key factor in its solubilization.[3]

Experimental Protocol for Solubility Determination

Accurate determination of potassium tert-butoxide solubility requires meticulous experimental technique due to its hygroscopic and reactive nature. The following is a generalized protocol for determining the solubility of potassium tert-butoxide in an organic solvent.

Objective: To determine the saturation solubility of potassium tert-butoxide in a given anhydrous organic solvent at a specific temperature.

Materials:

-

Potassium tert-butoxide (high purity)

-

Anhydrous organic solvent

-

Schlenk flask or similar apparatus for working under inert atmosphere

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Gas-tight syringe

-

Pre-weighed collection flask

-

Vacuum source for solvent evaporation

Procedure:

-

Preparation: Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Transfer a known volume of the anhydrous solvent to the Schlenk flask via cannula or a dry syringe.

-

Equilibration: Place the flask in a constant temperature bath set to the desired experimental temperature and allow the solvent to equilibrate for a minimum of 30 minutes with gentle stirring.

-

Incremental Solute Addition: While stirring, add small, accurately weighed portions of potassium tert-butoxide to the solvent. Allow sufficient time between additions for the solid to dissolve completely. Continue until a slight excess of undissolved solid remains, indicating saturation.

-

Equilibrium Attainment: Allow the saturated solution to stir at a constant temperature for an extended period (e.g., several hours) to ensure equilibrium is reached.

-

Sampling: Cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant liquid into a dry, pre-weighed, gas-tight syringe.

-

Determination of Solute Mass: Transfer the sampled solution to a pre-weighed, oven-dried collection flask. Carefully evaporate the solvent under reduced pressure. The mass of the remaining solid corresponds to the amount of potassium tert-butoxide dissolved in the sampled volume.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g of solvent or molarity) using the determined mass of the solute and the initial volume and density of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of potassium tert-butoxide.

Applications in Organic Synthesis

The solubility of potassium tert-butoxide is a critical consideration in its application as a strong, non-nucleophilic base.[5]

-

Homogeneous Reactions: In solvents like THF where it is highly soluble, potassium tert-butoxide can participate in homogeneous reactions, leading to faster reaction rates.[6]

-

Heterogeneous Reactions: In solvents with lower solubility, such as toluene or hexane, reactions may proceed under heterogeneous conditions. This can sometimes be advantageous for product isolation and purification.

-

Influence on Basicity: The nature of the solvent can also modulate the basicity of the tert-butoxide anion. In polar aprotic solvents like DMSO, the potassium cation is effectively solvated, leading to a more "naked" and consequently more basic tert-butoxide anion.[1] This enhanced basicity can influence reaction rates and selectivity.[1]

Safety and Handling

Potassium tert-butoxide is a reactive and hazardous substance that requires careful handling.

-

Hygroscopic: It is highly sensitive to moisture and will readily react with water.[4] All handling should be performed under anhydrous conditions and an inert atmosphere.

-

Corrosive: It is corrosive and can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Flammable: Potassium tert-butoxide is a flammable solid.[8] It should be stored away from heat and sources of ignition.

Conclusion

The solubility of potassium 2-methylpropan-2-olate is a fundamental property that governs its utility in organic synthesis. This guide has provided quantitative solubility data, a detailed experimental protocol for its determination, and an overview of the factors influencing its solubility. By understanding and controlling the solubility of this important reagent, researchers can enhance the efficiency, selectivity, and reproducibility of their chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]

- 4. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. Potassium tert-butoxide | C4H10O.K | CID 86639980 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendance of a Bulky Base: A Technical Guide to Potassium tert-Butoxide in Organic Synthesis

For Immediate Release

A comprehensive technical guide charting the discovery, historical evolution, and pivotal applications of potassium tert-butoxide (t-BuOK) in organic synthesis is now available for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of this indispensable reagent, from its foundational preparations to its contemporary use in complex molecular architecture.

Potassium tert-butoxide, a sterically hindered, non-nucleophilic strong base, has carved a unique niche in the synthetic chemist's toolkit. Its distinctive properties have paved the way for numerous synthetic transformations, enabling the construction of intricate carbocycles and medicinally significant molecules. This document traces the trajectory of t-BuOK, highlighting its rise as a versatile and powerful reagent.

Discovery and Early History

While the precise moment of its first synthesis is not definitively recorded in widely available literature, potassium tert-butoxide came to prominence as a significant reagent in organic chemistry in the mid-20th century.[1] The classical and still widely used method for its preparation involves the reaction of metallic potassium with anhydrous tert-butanol (B103910), a technique that suggests its origins in the early explorations of alkali metal alkoxides.[1] By the 1950s, it was an established reagent, valued for its ability to effect elimination reactions with a regioselectivity often complementary to other bases.[1] Its bulky nature, which directs deprotonation at less sterically hindered positions, became a defining characteristic, famously associated with Hofmann-type eliminations.[1]

Physicochemical Properties

The utility of potassium tert-butoxide is intrinsically linked to its distinct physical and chemical properties. A summary of key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₉KO |

| Molecular Weight | 112.21 g/mol |

| Appearance | White to off-white hygroscopic crystalline powder |

| Melting Point | 256–258 °C (decomposes) |

| pKa of Conjugate Acid (tert-butanol) | ~17-19 |

| Solubility ( g/100 mL at 25-26 °C) | |

| Tetrahydrofuran (THF) | 25 |

| tert-Butanol | ~18 |

| Toluene | 2.27 |

| Hexane | 0.27 |

Key Applications in Organic Synthesis: A Historical Perspective

The rise of potassium tert-butoxide as a preeminent reagent is best understood through its application in seminal synthetic transformations. Its role as a strong, non-nucleophilic base has been exploited in a multitude of reactions.

Dehydrohalogenation and the Hofmann Rule

One of the earliest and most significant applications of potassium tert-butoxide was in dehydrohalogenation reactions to form alkenes.[1] Its large steric profile favors the abstraction of a proton from the least substituted β-carbon, leading to the formation of the less thermodynamically stable, or "Hofmann," product.[2][3][4] This regioselectivity is in stark contrast to that observed with smaller, less hindered bases like sodium ethoxide, which typically yield the more substituted "Zaitsev" product.[3]

Quantitative Comparison of Regioselectivity in Elimination Reactions

| Substrate | Base | % Hofmann Product (Less Substituted) | % Zaitsev Product (More Substituted) | Reference |

| 2-Bromobutane | KOtBu | 53 | 47 | [5] |

| 2-Bromopentane | KOtBu | 66 | 34 | [5] |

| 2-Bromo-2-methylbutane (B1582447) | KOtBu | 72 | 28 | [5] |

| 2-Bromo-2-methylbutane | KOEt | 30 | 70 | [5] |

| 1-Bromo-2-ethylbutane | KOtBu | Major Product | Minor Product | [6] |

Condensation Reactions: The Dieckmann Condensation

The Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-keto esters, has also benefited from the properties of potassium tert-butoxide.[7][8][9][10] While historically carried out with sodium ethoxide, the use of sterically hindered bases like potassium tert-butoxide in aprotic solvents allows for reactions at lower temperatures, which can minimize side reactions.[7]

Williamson Ether Synthesis

In the Williamson ether synthesis, an alkoxide reacts with a primary alkyl halide to form an ether.[11][12] Potassium tert-butoxide can be used to deprotonate an alcohol to form the necessary alkoxide nucleophile.[13] However, due to its steric bulk, the tert-butoxide anion itself is a poor nucleophile and is less commonly used as the direct nucleophile in this reaction, as elimination can become a competing pathway, especially with more hindered alkyl halides.[14]

Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones to form carboxylic acid derivatives is another area where potassium tert-butoxide has found utility.[15][16] This base-catalyzed reaction often proceeds through a cyclopropanone (B1606653) intermediate, and the choice of base can influence the reaction outcome.[15][16]

Modern Synthetic Applications

The utility of potassium tert-butoxide continues to expand in modern organic chemistry. It has found applications in transition-metal-catalyzed cross-coupling reactions, C-H activation, and the synthesis of complex natural products and pharmaceuticals. Its role as a "superbase" in combination with other reagents continues to be an active area of research.

Experimental Protocols

For the benefit of researchers, detailed experimental methodologies for key applications of potassium tert-butoxide are provided below.

Protocol 1: Dehydrobromination of 2-Bromo-2-methylbutane (Hofmann Elimination)

This protocol details the E2 elimination of 2-bromo-2-methylbutane to yield a mixture of 2-methyl-1-butene (B49056) (Hofmann product) and 2-methyl-2-butene (B146552) (Zaitsev product).[5]

Materials:

-

2-Bromo-2-methylbutane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-Butanol

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add a 1.0 M solution of potassium tert-butoxide in tert-butanol (50 mL, 50 mmol).[5]

-

Addition of Substrate: While stirring under a nitrogen atmosphere, add 2-bromo-2-methylbutane (5.0 g, 33 mmol) to the potassium tert-butoxide solution at room temperature.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.[5]

-

Workup: Cool the reaction mixture to room temperature. Add 50 mL of pentane to the mixture. Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.[5]

-

Drying: Dry the organic layer over anhydrous sodium sulfate and then filter.[5]

-

Purification and Analysis: Remove the pentane by simple distillation. The alkene products can be collected by fractional distillation. The product ratio can be determined using gas chromatography (GC) or ¹H NMR spectroscopy.[5]

Protocol 2: Dieckmann Condensation for the Synthesis of a Cyclic β-Keto Ester

This protocol describes a general procedure for the intramolecular cyclization of a diester using potassium tert-butoxide.

Materials:

-

Appropriate diester (e.g., diethyl adipate)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the diester and anhydrous toluene.

-

Addition of Base: Cool the solution in an ice bath and add potassium tert-butoxide portion-wise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of hydrochloric acid until the solution is acidic. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester, which can be further purified by distillation or chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the role of potassium tert-butoxide in synthesis, the following diagrams illustrate key reaction mechanisms and experimental workflows.

Conclusion

From its early applications in directing elimination reactions to its current, widespread use in the synthesis of complex organic molecules, potassium tert-butoxide has proven to be a cornerstone reagent in organic chemistry. Its unique combination of strong basicity and steric hindrance provides synthetic chemists with a powerful tool for controlling reactivity and achieving desired chemical transformations. This technical guide serves as a testament to its enduring legacy and its continued importance in the advancement of chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. brainly.com [brainly.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. scienceinfo.com [scienceinfo.com]

- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Potassium Tert-Butoxide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals